molecular formula C10H13N3O3 B2770372 [2-(4-Amino-3-methylphenoxy)acetyl]urea CAS No. 926269-03-6

[2-(4-Amino-3-methylphenoxy)acetyl]urea

Cat. No. B2770372
CAS RN: 926269-03-6
M. Wt: 223.232
InChI Key: JNTAKCASKJEXEG-UHFFFAOYSA-N
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Description

“[2-(4-Amino-3-methylphenoxy)acetyl]urea” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is categorized as an intermediate .


Physical And Chemical Properties Analysis

“[2-(4-Amino-3-methylphenoxy)acetyl]urea” has a molecular weight of 223.23 . The boiling point and other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antioxidant Properties

[2-(4-Amino-3-methylphenoxy)acetyl]urea: and its derivatives exhibit promising antioxidant activity. These compounds play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and contribute to various diseases. Researchers have found that compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide demonstrate significant antioxidant effects compared to reference drugs .

Demethylation Reactions

The synthesis of m-aryloxy phenols involves demethylation reactions, where hydrogen bromide (HBr) and boron tribromide (BBr3) serve as catalysts. These compounds coordinate with electron-rich sites in organic molecules, enhancing the outcome of organic reactions[2-(4-Amino-3-methylphenoxy)acetyl]urea derivatives can be synthesized using similar approaches .

Biological Activity and Drug Design

Medicinal chemists explore the biological effects of synthetic, semi-synthetic, and natural biologically active substances. By studying molecular interactions and physicochemical properties, they design novel pharmaceuticals or improve existing ones[2-(4-Amino-3-methylphenoxy)acetyl]urea derivatives offer potential as safe and effective agents, contributing to enhanced quality of life .

properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-N-carbamoylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTAKCASKJEXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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